![molecular formula C15H20F2N2O B13656113 3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile is a complex organic compound characterized by its unique chemical structure. This compound features a tert-butyl group, a difluorophenyl group, and a hydroxyethyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with 2,4-difluorobenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the hydroxyethyl and propanenitrile groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher production rates while maintaining product quality.
化学反应分析
Types of Reactions
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the nitrile group results in primary amines.
科学研究应用
3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specialized properties
作用机制
The mechanism of action of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 3-[tert-butyl-[(2S)-2-(2,4-dichlorophenyl)-2-hydroxyethyl]amino]propanenitrile
- 3-[tert-butyl-[(2S)-2-(2,4-dibromophenyl)-2-hydroxyethyl]amino]propanenitrile
Uniqueness
The uniqueness of 3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile lies in its difluorophenyl group, which imparts distinct electronic and steric properties compared to its dichloro- and dibromo- counterparts. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications .
属性
分子式 |
C15H20F2N2O |
|---|---|
分子量 |
282.33 g/mol |
IUPAC 名称 |
3-[tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile |
InChI |
InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3 |
InChI 键 |
TZANTSKRYJQTMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



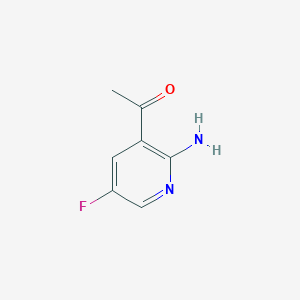
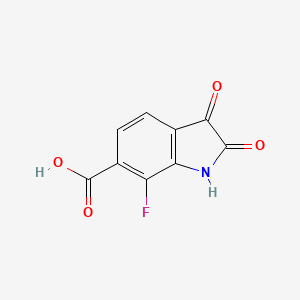
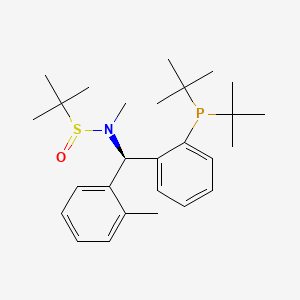
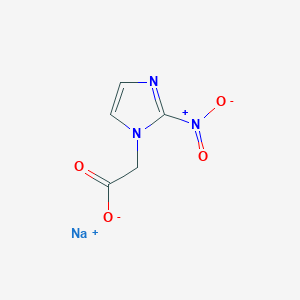
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
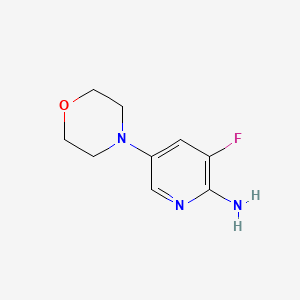
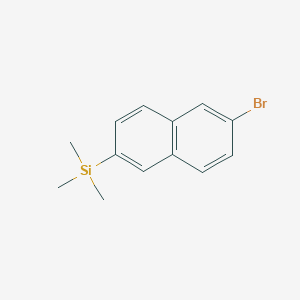
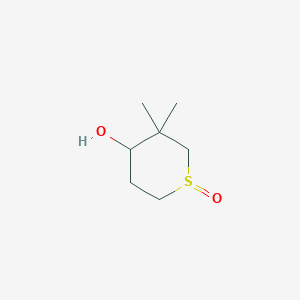
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)

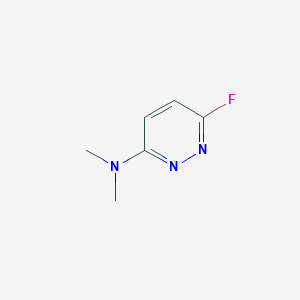
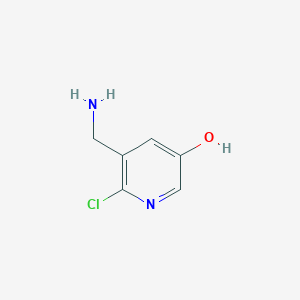
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
